molecular formula C19H17F2N3O B2768259 4-[4-[(3,4-Difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2190175-50-7

4-[4-[(3,4-Difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile

Cat. No.: B2768259
CAS No.: 2190175-50-7
M. Wt: 341.362
InChI Key: HJFCOLHYBCYBRW-UHFFFAOYSA-N
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Description

4-[4-[(3,4-Difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridine ring, and a difluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(3,4-Difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-difluorobenzyl chloride with piperidine to form 4-[(3,4-difluorophenyl)methyl]piperidine. This intermediate is then reacted with pyridine-2-carbonitrile under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, ensuring consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(3,4-Difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-[(3,4-Difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-[(3,4-Difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the piperidine and pyridine rings contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
  • 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Uniqueness

4-[4-[(3,4-Difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile is unique due to its combination of a difluorophenyl group with a piperidine and pyridine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical reactions and applications .

Properties

IUPAC Name

4-[4-[(3,4-difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O/c20-17-2-1-14(10-18(17)21)9-13-4-7-24(8-5-13)19(25)15-3-6-23-16(11-15)12-22/h1-3,6,10-11,13H,4-5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFCOLHYBCYBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC(=C(C=C2)F)F)C(=O)C3=CC(=NC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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